Vipivotide tetraxetan

Description

Properties

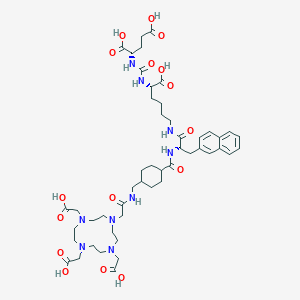

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHPLHATEXGMQR-VLOIPPKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702967-37-0 | |

| Record name | Vipivotide tetraxetan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIPIVOTIDE TETRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Vipivotide Tetraxetan in Targeting PSMA-Expressing Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, provides a unique opportunity for targeted therapies. Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity small molecule that specifically binds to the extracellular domain of PSMA.[1][2] When chelated with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), it becomes a potent radioligand therapy capable of selectively delivering cytotoxic radiation to PSMA-expressing tumor cells. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound in targeting PSMA-expressing cells.

Mechanism of Action

¹⁷⁷Lu-Vipivotide tetraxetan is a radioligand therapeutic agent.[3] The this compound component is a ligand that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is overexpressed in prostate cancer.[3][4] Upon intravenous administration, ¹⁷⁷Lu-vipivotide tetraxetan binds to PSMA-expressing cells.[4] The subsequent emission of beta-minus particles from the radioisotope ¹⁷⁷Lu delivers radiation to the PSMA-expressing target cells and surrounding cells, inducing DNA damage that can ultimately lead to cell death.[3][4]

PSMA Signaling Pathway

PSMA expression on prostate cancer cells is not merely a passive target but is also implicated in tumor-promoting signaling pathways. Studies have shown that PSMA can modulate signal transduction, contributing to a more aggressive phenotype.[5] One key mechanism involves the redirection of signaling from the Mitogen-Activated Protein Kinase (MAPK) pathway to the Phosphoinositide 3-kinase (PI3K)-AKT pathway.[6][7] PSMA interacts with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R). This disruption inhibits the canonical MAPK pathway and instead promotes the activation of the pro-survival PI3K-AKT pathway.[6]

Quantitative Data Summary

Preclinical Binding Affinity

| Compound | Binding Affinity (Ki) | Cell Line | Reference |

| This compound (PSMA-617) | 0.37 nM | - | [8] |

Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

VISION Phase III Trial [9]

| Endpoint | ¹⁷⁷Lu-Vipivotide Tetraxetan + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 15.3 months | 11.3 months | 0.62 (0.52-0.74) | <0.001 |

| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | 3.4 months | 0.40 (0.29-0.57) | <0.001 |

TheraP Phase II Trial [10]

| Endpoint | ¹⁷⁷Lu-Vipivotide Tetraxetan | Cabazitaxel | Treatment Difference (95% CI) | p-value |

| PSA Response Rate (≥50% reduction) | 66% | 37% | 29% (16-42) | <0.0001 |

Experimental Protocols

In Vitro PSMA Binding Assay (Competitive Displacement)

This protocol is a generalized representation based on methodologies described in the literature.[11]

Methodology:

-

Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP) to near confluence in appropriate multi-well plates.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-based buffer with salts and protein).

-

Radioligand Preparation: Dilute the radiolabeled this compound (e.g., ¹⁷⁷Lu-PSMA-617) to a fixed concentration in the assay buffer.

-

Competitor Preparation: Prepare serial dilutions of non-radiolabeled this compound.

-

Incubation: Add the fixed concentration of radioligand and varying concentrations of the unlabeled competitor to the cells. Incubate for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C to prevent internalization).

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound ligand.

-

Cell Lysis and Counting: Lyse the cells (e.g., with NaOH) and transfer the lysate to counting tubes. Measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the bound radioactivity as a function of the unlabeled competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Cell Uptake and Internalization Assay

This protocol is a generalized representation based on methodologies described in the literature.[12]

Methodology:

-

Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere overnight.

-

Radioligand Addition: Add a known concentration of ¹⁷⁷Lu-Vipivotide tetraxetan to the cells.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

-

Total Uptake Measurement:

-

At each time point, aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells and measure the total cell-associated radioactivity in a gamma counter.

-

-

Internalization Measurement:

-

At each time point, after aspirating the medium, add an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period (e.g., 5-10 minutes) to strip the surface-bound radioligand.

-

Collect the acidic buffer (contains surface-bound fraction).

-

Wash the cells with PBS.

-

Lyse the remaining cells to release the internalized radioligand and measure the radioactivity (internalized fraction).

-

-

Data Analysis: Express the results as a percentage of the added activity per million cells. The internalized fraction can be calculated as a percentage of the total cell-associated radioactivity.

In Vivo Biodistribution Study in a Mouse Model

This protocol is a generalized representation based on methodologies described in the literature.[7][12][13]

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human PSMA-positive prostate cancer cells (e.g., LNCaP).

-

Radiopharmaceutical Administration: Inject a defined activity of ¹⁷⁷Lu-Vipivotide tetraxetan intravenously into the tail vein of the mice.

-

Time Points: Euthanize groups of mice (typically n=3-5 per group) at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 120h).

-

Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone, salivary glands).

-

Sample Processing: Weigh each tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.

-

Data Analysis: Calculate the uptake in each organ/tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound is a highly effective targeting agent for PSMA-expressing cells. When radiolabeled with ¹⁷⁷Lu, it has demonstrated significant clinical benefit in patients with advanced prostate cancer, leading to its approval as a standard-of-care treatment option. The high binding affinity of this compound for PSMA, coupled with the cytotoxic potential of ¹⁷⁷Lu, provides a powerful and selective means of delivering radiation to tumor sites while minimizing off-target toxicity. The ongoing research into PSMA-targeted therapies, including combination strategies and applications in earlier disease states, continues to expand the role of this compound in the management of prostate cancer. This guide provides a foundational understanding of the technical aspects of this important therapeutic agent for professionals in the field of oncology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Lutetium Lu 177 this compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lutetium (177Lu) this compound - Wikipedia [en.wikipedia.org]

- 12. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Vipivotide Tetraxetan with Prostate-Specific Membrane Antigen (PSMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer cells.[1][2][3] This strong and specific binding is the cornerstone of its use in both the diagnosis and radioligand therapy of prostate cancer. When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), forming ¹⁷⁷Lu-Vipivotide tetraxetan (Pluvicto™), it enables targeted delivery of radiation to PSMA-expressing tumor cells, leading to DNA damage and cell death.[3] This document provides a comprehensive overview of the binding affinity of this compound to PSMA, including quantitative data from various studies and detailed experimental protocols.

Quantitative Binding Affinity Data

The binding affinity of this compound and its radiolabeled counterparts to PSMA has been quantified using several key metrics, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are summarized below.

| Compound | Parameter | Value (nM) | Cell Line / Method | Reference |

| This compound (PSMA-617) | Ki | 0.37 | Enzymatic assay | [2] |

| This compound (PSMA-617) | Ki | 2.3 ± 2.9 | Preclinical assays | [1] |

| ¹⁷⁷Lu-PSMA-617 | Kd | 4.358 ± 0.664 | Saturation binding assay on intact LNCaP cells | [4] |

| PSMA-617 | IC50 | ~5 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 in LNCaP and C4-2 cells | [5] |

| PSMA-617 | IC50 | ~50 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 in PC-3 PIP cells (10-fold higher than LNCaP/C4-2) | [5] |

| natLu-PSMA-617 | IC50 | 17.709 | Competitive inhibition assay on LNCaP cells | [4] |

| ¹⁷⁷Lu-PSMA-617 | Ki | 7.174 | Calculated from IC50 in LNCaP cells | [4] |

| PSMA-617 | IC50 | 27.49 | Competition binding assay in 22Rv1 tumor cells | [6] |

Experimental Protocols

The determination of the binding affinity parameters listed above relies on meticulous experimental procedures. Below are detailed methodologies for the key assays cited in the literature.

Competitive Binding Assay

This assay determines the concentration of an unlabeled ligand (this compound) required to displace a radiolabeled ligand from its target receptor (PSMA).

Objective: To determine the IC50 and subsequently the Ki of this compound.

Materials:

-

Cell Lines: LNCaP (PSMA-positive human prostate adenocarcinoma cells), C4-2, or PC-3 PIP (PSMA-transfected).

-

Radioligand: [¹⁷⁷Lu]Lu-PSMA-617.

-

Unlabeled Ligand: this compound (PSMA-617) or its non-radioactive Lutetium-complex (natLu-PSMA-617).

-

Buffers and Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), Phosphate-Buffered Saline (PBS), and a lysis buffer if using cell membranes.

-

Equipment: 96-well plates, incubator, gamma counter.

Procedure:

-

Cell Culture: LNCaP cells are cultured in appropriate media until they reach near confluence in 24- or 96-well plates.

-

Assay Preparation: The cell culture medium is removed, and the cells are washed with PBS.

-

Incubation: Cells are incubated with a fixed concentration of the radioligand ([¹⁷⁷Lu]Lu-PSMA-617) and varying concentrations of the unlabeled this compound.

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Washing: The incubation is stopped by removing the assay medium, and the cells are washed multiple times with ice-cold PBS to remove unbound ligands.

-

Cell Lysis and Measurement: The cells are lysed, and the radioactivity of the cell lysate, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The IC50 value is determined by fitting the specific binding data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Saturation Binding Assay

This assay is used to determine the density of receptors (Bmax) in a given cell line and the dissociation constant (Kd) of the radioligand.

Objective: To determine the Kd and Bmax for ¹⁷⁷Lu-PSMA-617.

Materials:

-

Cell Line: LNCaP cells.

-

Radioligand: ¹⁷⁷Lu-PSMA-617.

-

Unlabeled Ligand: A high concentration of unlabeled this compound for determining non-specific binding.

-

Buffers and Reagents: As per the competitive binding assay.

-

Equipment: As per the competitive binding assay.

Procedure:

-

Cell Preparation: LNCaP cells are prepared in a similar manner to the competitive binding assay.

-

Incubation: Cells are incubated with increasing concentrations of the radioligand ¹⁷⁷Lu-PSMA-617. A parallel set of incubations is performed in the presence of a saturating concentration of unlabeled this compound to determine non-specific binding.

-

Equilibrium, Washing, and Measurement: The subsequent steps of reaching equilibrium, washing, and measuring radioactivity are the same as in the competitive binding assay.

-

Data Analysis: The specific binding at each radioligand concentration is calculated. The Kd and Bmax are then determined by fitting the specific binding data to a saturation binding curve using non-linear regression.

Visualizations

Signaling Pathway and Binding Logic

The following diagram illustrates the binding of ¹⁷⁷Lu-Vipivotide tetraxetan to PSMA on a prostate cancer cell, leading to its internalization and subsequent therapeutic effect.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA Approval Summary: Lutetium Lu 177 this compound for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of Vipivotide Tetraxetan: An In-depth Technical Guide for Oncology Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical studies of Vipivotide tetraxetan, a targeted radioligand therapy for prostate cancer. Designed for researchers, scientists, and drug development professionals, this document details the foundational in vitro and in vivo studies that have elucidated the mechanism of action, efficacy, and safety profile of this therapeutic agent in oncology models.

Introduction

This compound, also known as ¹⁷⁷Lu-PSMA-617, is a radiopharmaceutical designed to treat prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] The molecule consists of a PSMA-targeting ligand (PSMA-617) coupled to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) via a tetraxetan chelator.[3][4] PSMA is highly expressed on the surface of most prostate cancer cells, making it an attractive target for delivering cytotoxic radiation directly to the tumor while minimizing damage to surrounding healthy tissue.[5] This targeted approach has shown significant promise in clinical trials and has received regulatory approval for the treatment of advanced prostate cancer.[2][6]

Mechanism of Action

This compound's mechanism of action is centered on its high-affinity binding to PSMA, a transmembrane protein overexpressed in prostate cancer.[7] Upon intravenous administration, the PSMA-617 component of the molecule selectively binds to PSMA on the surface of cancer cells.[8] This is followed by the internalization of the radioligand-PSMA complex into the cell.[3]

Once internalized, the radioisotope ¹⁷⁷Lu decays, emitting beta particles with a mean tissue penetration of 0.67 mm.[5] This localized delivery of radiation induces DNA double-strand breaks within the cancer cells and, to a lesser extent, in adjacent cells through a "crossfire" effect.[2] The resulting cellular damage triggers apoptosis and leads to tumor cell death.[2]

In Vitro Studies

A series of in vitro experiments were conducted to characterize the binding affinity, cellular uptake, and internalization of this compound in prostate cancer cell lines.

Experimental Protocols

Cell Lines:

-

PSMA-positive: LNCaP, PC-3 PIP, 22Rv1, DU145-PSMA

-

PSMA-negative (Control): PC-3

Binding Affinity Assays (IC50 Determination): Competitive binding assays were performed using PSMA-expressing cell lines. Cells were incubated with a constant concentration of radiolabeled [¹²⁵I]IBA-KuE and increasing concentrations of non-radiolabeled this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

Cellular Uptake and Internalization Assays: PSMA-positive and negative cells were incubated with ¹⁷⁷Lu-PSMA-617 at 37°C for various time points. For total cellular uptake, cells were washed and the radioactivity was measured. For internalization, cells were first treated with an acid wash to remove surface-bound radioligand before measuring the intracellular radioactivity. The results were expressed as a percentage of the added activity (%AA) or percentage of injected dose per gram (%ID/g).

References

- 1. researchgate.net [researchgate.net]

- 2. Lutetium Lu 177 this compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Efficacy of ¹⁷⁷Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC): A Technical Guide

This technical guide provides an in-depth overview of the foundational research and early clinical studies that established Lutetium-177 Prostate-Specific Membrane Antigen-617 (¹⁷⁷Lu-PSMA-617) as a viable therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). The document details the mechanism of action, experimental protocols from seminal studies, and quantitative efficacy and safety data, tailored for researchers, scientists, and professionals in drug development.

Introduction and Mechanism of Action

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an ideal target for targeted therapies.[1][2] ¹⁷⁷Lu-PSMA-617 is a radioligand therapy that consists of a PSMA-targeting ligand (PSMA-617) connected to the beta-emitting radioisotope Lutetium-177.[3][4][5]

Upon intravenous administration, the PSMA-617 component binds with high affinity to PSMA-expressing tumor cells. Following this binding, the complex is internalized, and the ¹⁷⁷Lu isotope delivers a cytotoxic dose of beta radiation directly to the cancer cell and its immediate microenvironment. This targeted radiation causes DNA double-strand breaks, ultimately leading to apoptosis and cell death.[2] This targeted approach aims to maximize efficacy against cancer cells while minimizing damage to surrounding healthy tissues.[3]

PSMA-Related Signaling Pathways

Research indicates that PSMA is not merely a passive cell-surface marker but is actively involved in cancer cell signaling. Increased PSMA expression is associated with the activation of pro-survival pathways. Specifically, PSMA expression can redirect cell signaling from the MAPK pathway to the PI3K-AKT pathway.[1][6][7] PSMA interacts with the scaffolding protein RACK1, which disrupts signaling between the β1 integrin and IGF-1R complex, inhibiting the canonical MAPK-ERK1/2 pathway and instead activating the PI3K-AKT pathway, which promotes cell survival and progression.[6][7] Understanding these pathways provides a mechanistic link between PSMA expression and prostate cancer aggressiveness.[8]

Experimental Protocols in Early Studies

Early phase I and II trials were crucial for establishing the safety, dosimetry, and preliminary efficacy of ¹⁷⁷Lu-PSMA-617. While protocols varied slightly, a general framework was consistently applied.

Patient Selection:

-

Inclusion Criteria: Patients typically had progressive mCRPC, having failed prior treatments such as androgen receptor pathway inhibitors (ARPI) and/or taxane-based chemotherapy.[9][10][11] Evidence of high PSMA expression on pre-treatment PET/CT scans (e.g., using ⁶⁸Ga-PSMA-11) was a standard requirement.[11][12][13] Adequate organ function, particularly bone marrow and renal function, was also necessary.[9][11]

-

Exclusion Criteria: Common exclusions included significant comorbidities, inadequate organ function, or PSMA-negative disease identified on imaging.

Dosing and Administration:

-

Activity: The administered activity of ¹⁷⁷Lu-PSMA-617 in early trials typically ranged from 6.0 to 7.4 GBq per cycle.[10][11][14][15]

-

Schedule: Treatment was generally administered intravenously every 6 to 8 weeks for a planned number of cycles (commonly 4 to 6), pending toxicity and response.[11][14][16]

Imaging and Dosimetry:

-

Pre-treatment: A baseline ⁶⁸Ga-PSMA-11 PET/CT scan was performed to confirm PSMA avidity and for tumor volume assessment.[12][17]

-

Post-treatment: To calculate radiation absorbed doses, patients underwent serial whole-body planar imaging and/or quantitative SPECT/CT at multiple time points after administration (e.g., 4, 24, 48, 96 hours).[13][18][19] This allowed for the calculation of absorbed doses to tumors and normal organs like the kidneys and salivary glands.[13][19]

Efficacy and Safety Assessment:

-

Biochemical Response: Prostate-Specific Antigen (PSA) levels were monitored regularly to assess biochemical response, often defined as a ≥50% decline from baseline.[12][20]

-

Radiographic Response: Imaging (CT and bone scans) was performed at baseline and intervals to assess radiographic progression-free survival (rPFS).[21]

-

Safety: Adverse events were monitored and graded according to standard criteria (e.g., CTCAE).

Quantitative Data from Early Research

The following tables summarize key quantitative findings from various early-stage and pivotal studies on ¹⁷⁷Lu-PSMA-617.

Table 1: Efficacy Outcomes in mCRPC Patients

| Study/Cohort | Number of Patients | PSA Decline ≥50% | Median Overall Survival (OS) | Median Progression-Free Survival (PFS/rPFS) |

| German Multicenter Study[22] | Multiple | 40-45% | Not Reported | Not Reported |

| RESIST-PC (UCLA Cohort)[11] | 43 | 37% | 14.0 months | Not Reported |

| Phase I/II Dose-Escalation[10] | 50 | 54% | 15.7 months | 8.3 months (rPFS) |

| Retrospective Study[17] | 52 | Not Reported | 17.7 months | 6.6 months (PSA-PFS) |

| VISION (Phase III)[23][24] | 831 | Not Reported | 15.3 months | 8.7 months (rPFS) |

| Real-World (Single Institution)[25] | 98 | 52% | Not Reported | Not Reported |

Table 2: Radiation Dosimetry Results

| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) - Violet et al.[13][19] | Mean Absorbed Dose (mSv/MBq) - First-in-human Study[22] |

| Tumor (Whole Body) | Variable (Median 11.55 Gy total) | Not Reported |

| Kidneys | 0.39 | 0.39 |

| Parotid Glands | 0.58 | 1.25 |

| Submandibular Glands | 0.44 | Not Reported |

| Bone Marrow | 0.11 | 0.0084 |

| Liver | 0.10 | Not Reported |

| Spleen | 0.06 | Not Reported |

Note: Dosimetry values can vary significantly based on patient-specific factors such as tumor burden and renal function. A study by Violet et al. found that patients achieving a PSA decline of ≥50% had a median whole-body tumor-absorbed dose of 14.1 Gy, compared to 9.6 Gy for those with less than a 50% decline.[13]

Table 3: Common Treatment-Emergent Adverse Events (Any Grade)

| Adverse Event | Frequency (VISION Trial)[2] | Frequency (Phase I/II Trial)[10] |

| Fatigue | Common | Not specified |

| Dry Mouth (Xerostomia) | Common | 64% |

| Nausea | Common | Not specified |

| Anemia | Common | Not specified |

| Decreased Appetite | Common | Not specified |

| Constipation | Common | Not specified |

| Pain Flare | Not specified | 22% |

Note: Hematologic toxicity (anemia, thrombocytopenia, leukopenia) is a known dose-limiting toxicity, though severe events were managed in early trials.

Conclusion

The early research on ¹⁷⁷Lu-PSMA-617 consistently demonstrated its potential as a highly effective and well-tolerated therapy for patients with heavily pretreated mCRPC. Foundational studies established a clear mechanism of action, defined workable experimental protocols, and provided robust quantitative data on efficacy and safety. Biochemical response rates, indicated by a PSA decline of ≥50%, were observed in approximately 37-54% of patients across various studies.[10][11] These promising early results paved the way for larger, randomized controlled trials, such as the pivotal VISION study, which confirmed a significant improvement in both overall survival and radiographic progression-free survival, leading to its FDA approval and integration into the standard of care for PSMA-positive mCRPC.[23][24][25][26] The data gathered from these initial investigations continue to inform patient selection, dosimetry, and the development of next-generation radioligand therapies.

References

- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lutetium Lu 177 this compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 7. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ascopubs.org [ascopubs.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. psma-expression-predicts-early-biochemical-response-in-patients-with-metastatic-castration-resistant-prostate-cancer-under-177lu-psma-617-radioligand-therapy - Ask this paper | Bohrium [bohrium.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. urotoday.com [urotoday.com]

- 15. urotoday.com [urotoday.com]

- 16. researchgate.net [researchgate.net]

- 17. Survival Outcomes of 177Lu-PSMA-617 for mCRPC | GU Oncology Now [guoncologynow.com]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. [PDF] Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes | Semantic Scholar [semanticscholar.org]

- 20. PSMA Expression Predicts Early Biochemical Response in Patients with Metastatic Castration-Resistant Prostate Cancer under 177Lu-PSMA-617 Radioligand Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostate Cancer Treatment: 177Lu-PSMA-617 Considerations, Concepts, and Limitations | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 22. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel PSMA-Targeted Radiotherapy Improves Radiographic Progression-Free and Overall Survival in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]

- 24. targetedonc.com [targetedonc.com]

- 25. urologytimes.com [urologytimes.com]

- 26. urologytimes.com [urologytimes.com]

An In-depth Technical Guide to the Cellular Uptake and Internalization of Vipivotide Tetraxetan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand targeting the prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer cells.[1][2] When radiolabeled with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), it forms ¹⁷⁷Lu-Vipivotide tetraxetan (Pluvicto™), a targeted radioligand therapy for metastatic castration-resistant prostate cancer (mCRPC).[2][3] The efficacy of this therapy is critically dependent on the efficient binding, uptake, and internalization of the radioligand into tumor cells, which facilitates the delivery of a cytotoxic radiation dose. This guide provides a detailed technical overview of the cellular uptake and internalization mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Cellular Uptake and Internalization Mechanism

The cellular uptake of this compound is a multi-step process initiated by its high-affinity binding to the extracellular domain of PSMA.[2] Following binding, the PSMA-ligand complex is rapidly internalized by the cancer cell.[4] This process is crucial for trapping the attached radionuclide inside the cell, leading to localized DNA damage and ultimately, cell death.[4] The primary mechanism of internalization is believed to be similar to that of the transferrin receptor, involving clathrin-mediated endocytosis.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the binding, uptake, and biodistribution of this compound (¹⁷⁷Lu-PSMA-617).

Table 1: In Vitro Binding Affinity and Internalization Rate

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.37 nM | - | [1] |

| Dissociation Constant (Kd) | 0.06 nM | - | [5] |

| Internalization Rate (kint) | 0.025 ± 0.0016 min⁻¹ | LNCaP C4-2, PC-3 | [6] |

| Association Rate (kon) | 3.9 ± 2.7 x 10⁶ (Ms)⁻¹ | LNCaP C4-2, PC-3 | [6] |

| Dissociation Rate (koff) | 5.4 ± 4.7 x 10⁻⁵ s⁻¹ | LNCaP C4-2, PC-3 | [6] |

Table 2: In Vitro Cellular Uptake of ¹⁷⁷Lu-PSMA-617

| Cell Line | Uptake (% added activity/10⁶ cells) | Incubation Time | Reference |

| LNCaP | ~3-3.5% | - | [7] |

| PC-3 PIP (PSMA+) | Varies with concentration | - | [8] |

| LNCaP | Varies with concentration | - | [8] |

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-PSMA-617 in Tumor-Bearing Mice (% Injected Dose/gram)

| Organ/Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 168 h p.i. | Reference |

| Tumor (C4-2) | - | 14.4 ± 4.1 | - | 6.3 ± 0.9 | [9] |

| Kidney | 13.3 ± 1.6 | - | - | - | [9] |

| Liver | - | - | - | - | - |

| Spleen | - | - | - | - | - |

| Lungs | - | - | - | - | - |

| Blood | - | - | - | - | - |

| Tumor (PC295 PDX) | ~15 | ~20 | ~15 | - | [7] |

| Kidney (PC295 PDX) | ~10 | ~5 | ~2 | - | [7] |

| Tumor (LNCaP) | - | 23.31 ± 0.94 | - | - | [10][11] |

| Tumor (PC3-pip) | 9 ± 3 | - | - | - | [12] |

| Kidney (PC3-pip) | 13 ± 3 | - | - | - | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's cellular interactions. Below are standardized protocols for key in vitro experiments.

Protocol 1: Cell Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC₅₀) of non-radiolabeled this compound by measuring its ability to compete with a radiolabeled PSMA ligand.

Materials:

-

PSMA-positive prostate cancer cells (e.g., LNCaP)

-

24-well plates

-

Binding buffer (e.g., HBSS with 1% BSA)

-

Radiolabeled PSMA ligand (e.g., [¹²⁵I]I-BA)KuE or ¹⁷⁷Lu-PSMA-617)

-

This compound (non-radiolabeled) at various concentrations

-

1 N NaOH

-

Gamma counter

Procedure:

-

Seed PSMA-positive cells in 24-well plates and allow them to adhere and grow to near confluence.

-

Wash the cells once with binding buffer.

-

Add 200 µL of binding buffer to each well and equilibrate on ice for 15 minutes.

-

Add 25 µL of either binding buffer (for total binding) or increasing concentrations of non-radiolabeled this compound to the wells.

-

Add 25 µL of the radiolabeled PSMA ligand to all wells at a final concentration of 0.2 nM.

-

Incubate the plate on ice for 60 minutes.

-

Terminate the incubation by removing the supernatant.

-

Wash the cells twice with 250 µL of ice-cold binding buffer.

-

Lyse the cells by adding 250 µL of 1 N NaOH to each well.

-

Transfer the lysate to gamma counter tubes and measure the radioactivity.

-

Calculate the percentage of specific binding at each concentration of the competitor and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Internalization Assay (Acid Wash Method)

Objective: To differentiate between membrane-bound and internalized radioligand and to quantify the rate of internalization.

Materials:

-

PSMA-positive prostate cancer cells (e.g., LNCaP)

-

24-well plates coated with Poly-L-lysine (PLL)

-

Culture medium (e.g., DMEM/F12 with 5% BSA)

-

¹⁷⁷Lu-Vipivotide tetraxetan

-

Acid wash buffer (e.g., 0.2 M glycine buffer, pH 2.5, with 4 M urea)

-

1 M NaOH

-

Gamma counter

Procedure:

-

Seed PSMA-positive cells in PLL-coated 24-well plates and culture overnight.

-

Wash the cells once with culture medium.

-

Add 200 µL of fresh culture medium to each well and equilibrate at 37°C for at least 15 minutes.

-

Add ¹⁷⁷Lu-Vipivotide tetraxetan to each well to a final concentration of 0.2-0.5 nM.

-

Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120, 180 minutes).

-

To stop the internalization, place the plate on ice and remove the radioactive medium.

-

Wash the cells twice with ice-cold PBS.

-

To remove the membrane-bound fraction, add 0.5 mL of ice-cold acid wash buffer to each well and incubate on ice for 5 minutes.

-

Collect the supernatant (membrane-bound fraction).

-

Wash the cells once more with acid wash buffer and combine with the first supernatant.

-

To collect the internalized fraction, lyse the cells by adding 0.5 mL of 1 M NaOH to each well and incubate at 37°C for at least 20 minutes.

-

Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (membrane-bound + internalized).

Signaling Pathways

The binding of ligands to PSMA is not a passive event and can trigger downstream signaling cascades that influence cell survival and proliferation. Research has shown that PSMA expression can modulate a critical switch between two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)-AKT pathway.

PSMA has been shown to interact with the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This interaction disrupts the formation of a complex between β1 integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R). In the absence of high PSMA expression, the β1 integrin/IGF-1R complex primarily activates the MAPK/ERK pathway, which is associated with cell proliferation. However, when PSMA is overexpressed, its interaction with RACK1 redirects signaling towards the PI3K-AKT pathway, a key driver of cell survival and anti-apoptotic responses.[3][13] This signaling switch may contribute to the progression of prostate cancer.

Experimental and Logical Workflows

The process of evaluating the cellular uptake and internalization of this compound follows a logical progression from initial binding studies to the quantification of internalized radioligand.

Conclusion

The cellular uptake and internalization of this compound are fundamental to its therapeutic efficacy. A thorough understanding of the underlying mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and optimization of PSMA-targeted radioligand therapies. The modulation of cellular signaling pathways upon ligand binding further highlights the complex biological consequences of targeting PSMA and opens avenues for future research into combination therapies. This guide provides a comprehensive technical resource for professionals in the field, aiming to facilitate further advancements in the fight against prostate cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. FDA Approval Summary: Lutetium Lu 177 this compound for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lutetium Lu 177 this compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in PSMA theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tandem Isotope Therapy with 225Ac- and 177Lu-PSMA-617 in a Murine Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]

- 13. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Radiolabeling Vipivotide Tetraxetan with Lutetium-177

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as PSMA-617, is a ligand that targets the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3] When labeled with the radioisotope Lutetium-177 (¹⁷⁷Lu), it forms ¹⁷⁷Lu-Vipivotide tetraxetan (Pluvicto™), a radiopharmaceutical used for targeted radionuclide therapy of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4][5][6] The beta emissions from ¹⁷⁷Lu deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to surrounding healthy tissue.[1][7] This document provides a detailed protocol for the radiolabeling of this compound with Lutetium-177, including quality control procedures and essential data.

Mechanism of Action

¹⁷⁷Lu-Vipivotide tetraxetan functions as a targeted radioligand therapy. The this compound molecule selectively binds to PSMA, which is overexpressed on prostate cancer cells.[1][7] Following this binding, the attached Lutetium-177 radionuclide delivers beta-minus radiation to the PSMA-expressing cells and the immediate surrounding cells.[7] This localized radiation induces DNA damage, ultimately leading to cell death.[7]

Caption: Mechanism of action of ¹⁷⁷Lu-Vipivotide tetraxetan.

Experimental Protocols

Materials and Equipment

-

This compound (PSMA-617) precursor

-

Lutetium-177 chloride (¹⁷⁷LuCl₃) solution

-

Sodium acetate buffer (0.1 M, pH 4.0-5.0) or Ammonium acetate buffer

-

Gentisic acid

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

Dose calibrator

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Thin-Layer Chromatography (TLC) system

-

C18 cartridges for purification (optional)

-

Sterile filters (0.22 µm)

-

Lead shielding

Radiolabeling Workflow

The following diagram outlines the general workflow for the preparation of ¹⁷⁷Lu-Vipivotide tetraxetan.

Caption: Radiolabeling workflow for ¹⁷⁷Lu-Vipivotide tetraxetan.

Detailed Radiolabeling Protocol

-

Preparation: In a sterile, pyrogen-free reaction vial, add the required amount of this compound (e.g., 100-300 µg).[8]

-

Buffering: Add an appropriate volume of sodium acetate or ammonium acetate buffer to achieve a pH between 4.0 and 5.0.[8][9]

-

Radiolabeling: Carefully add the Lutetium-177 chloride solution to the reaction vial. The amount of activity can range from a few GBq to over 15 GBq depending on the desired batch size.[8] A stabilizer like gentisic acid may be included in the buffer.[9]

-

Incubation: Securely cap the vial and place it in a pre-heated heating block or water bath at 95-100°C for 15-30 minutes.

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

Quality Control: Perform quality control tests to determine the radiochemical purity (RCP) of the final product.

-

Purification (if necessary): If the radiochemical purity is below the acceptance criteria (typically >95%), the product can be purified using a C18 solid-phase extraction cartridge to remove unreacted ¹⁷⁷LuCl₃.[2][8]

-

Sterilization: The final product should be passed through a 0.22 µm sterile filter into a sterile collection vial.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

Radiochemical Purity

The radiochemical purity is a critical quality attribute and is typically determined by High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC).[10][11]

-

HPLC: A reverse-phase C18 column is commonly used with a gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[10] The eluate is monitored by both a UV detector and a radioactivity detector.

-

TLC: A common system involves using a citrate buffer as the mobile phase.[11][12] This method is effective for quantifying free ¹⁷⁷Lu.

Other Quality Control Parameters

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear and colorless to slightly yellow solution |

| pH | pH meter or strips | 4.0 - 5.0 |

| Radionuclidic Purity | Gamma Spectroscopy | Conforms to the specifications of ¹⁷⁷Lu |

| Radiochemical Purity | HPLC, TLC | ≥ 95% |

| Sterility | USP/EP methods | Sterile |

| Bacterial Endotoxins | LAL test | Within specified limits |

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the radiolabeling of this compound with ¹⁷⁷Lu.

Table 1: Radiolabeling Conditions and Outcomes

| Parameter | Value | Reference |

| Precursor Amount | 100 - 300 µg | [8] |

| ¹⁷⁷Lu Activity | 5.4 - 15.8 GBq | [8] |

| Reaction pH | 4.0 - 5.0 | [8][9] |

| Reaction Temperature | 95 - 100 °C | |

| Reaction Time | 15 - 30 minutes | |

| Radiochemical Purity (Average) | > 98% | [13][14] |

| Radiochemical Yield | 97.30% ± 1.03% | [9] |

Table 2: Stability of ¹⁷⁷Lu-Vipivotide Tetraxetan

| Storage Condition | Time Point | Radiochemical Purity | Reference |

| Buffer | 7 days | 96.74% ± 0.87% | [13][14] |

| Human Serum | 7 days | 94.81% ± 2.66% | [13][14] |

| -20°C | 72 - 120 hours | Retained | [9] |

Conclusion

The radiolabeling of this compound with Lutetium-177 is a reproducible process that can yield a product with high radiochemical purity suitable for clinical applications.[9][14] Adherence to a well-defined protocol and stringent quality control are paramount to ensure the safety and efficacy of this important therapeutic radiopharmaceutical. The use of freeze-dried kits has been shown to simplify the routine preparation of patient doses.[13][14]

References

- 1. 177Lu PSMA-617 Therapy, (Pluvicto) | SNMMI Mid-Winter Meeting [snmmi.org]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. snmmi.org [snmmi.org]

- 6. va.gov [va.gov]

- 7. snmmi.org [snmmi.org]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Multidose Preparation of a Ready-to-Use 177Lu-PSMA-617 Using Carrier Added Lutetium-177 in a Hospital Radiopharmacy and Its Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. doaj.org [doaj.org]

- 13. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Imaging with ⁶⁸Ga-Vipivotide Tetraxetan (⁶⁸Ga-PSMA-11)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) Vipivotide Tetraxetan, also known as ⁶⁸Ga-PSMA-11 or ⁶⁸Ga-gozetotide, is a radiopharmaceutical agent designed for Positron Emission Tomography (PET) imaging. It targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly overexpressed on the surface of most prostate cancer cells. This high expression, which correlates with tumor aggressiveness and metastasis, makes PSMA an exceptional biomarker for imaging and therapy. ⁶⁸Ga-PSMA-11 PET/CT has demonstrated superior diagnostic performance over conventional imaging methods for the initial staging of high-risk prostate cancer, detection of biochemical recurrence, and guiding treatment strategies, including patient selection for PSMA-targeted radioligand therapy.[1][2][3]

This document provides detailed protocols for the use of ⁶⁸Ga-Vipivotide Tetraxetan in preclinical and clinical research, summarizes key quantitative data, and illustrates the underlying biological and experimental workflows.

Mechanism of Action & Signaling Pathway

PSMA is not merely a passive biomarker; it actively contributes to prostate cancer progression by modulating critical cell signaling pathways.[4] Its expression disrupts the canonical β1-integrin/IGF-1R signaling complex. In normal or low-PSMA expressing cells, this complex typically activates the MAPK/ERK pathway, which is associated with cell proliferation and migration.[5][6] However, when PSMA is overexpressed, it interacts with the scaffolding protein RACK1, redirecting the signal from the MAPK pathway to the pro-survival PI3K-AKT pathway.[4][5][6] This switch promotes a more aggressive, anti-apoptotic, and hormone-refractory phenotype, driving tumor growth and progression.[4]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68

This protocol outlines the standardized automated synthesis of ⁶⁸Ga-PSMA-11.[7] Gallium-68 is a positron emitter with a 68-minute half-life, obtained from a ⁶⁸Ge/⁶⁸Ga generator, which makes it independent of an on-site cyclotron.[8]

Methodology:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in the eluate.

-

Reaction: Add the ⁶⁸GaCl₃ solution to a reaction vial containing the PSMA-11 precursor (this compound) and a reaction buffer (e.g., sodium acetate) to maintain an optimal pH for labeling.

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 95-100°C) for a specified duration (e.g., 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of the precursor.

-

Purification: After the reaction, pass the mixture through a C18 cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.

-

Formulation: Elute the purified ⁶⁸Ga-PSMA-11 from the cartridge with an ethanol/water solution, and then pass it through a sterile filter into a sterile vial. The final product is formulated in a saline solution for injection.

-

Quality Control: Perform quality control tests to ensure the final product meets specifications for clinical use.

Data Presentation: Quality Control Specifications

The final radiolabeled product must meet stringent quality control criteria before administration.

| Parameter | Specification | Method |

| Appearance | Clear, colorless solution | Visual Inspection |

| pH | 4.5 - 8.5 | pH Meter / Strips |

| Radiochemical Purity (RCP) | ≥ 95% | Radio-HPLC / iTLC |

| ⁶⁸Ge Breakthrough | < 0.001% | Gamma Spectroscopy |

| Sterility | Sterile | Sterility Testing |

| Endotoxins | < 175 EU / V | LAL Test |

| In Vitro Stability | RCP > 98% for up to 4h in saline[7] | Radio-HPLC |

Protocol 2: In Vivo PET/CT Imaging with ⁶⁸Ga-PSMA-11

This protocol describes the standard procedure for performing a ⁶⁸Ga-PSMA-11 PET/CT scan in a clinical or research setting for prostate cancer imaging.[2][9][10]

Methodology:

-

Patient Preparation: No specific patient preparation, such as fasting, is required.[10] Patients should be well-hydrated.

-

Radiopharmaceutical Administration: Administer ⁶⁸Ga-PSMA-11 intravenously. The typical injected dose is 100 to 300 MBq (~3-7 mCi), often calculated based on patient body weight (e.g., 2.0 MBq/kg).[9][10]

-

Uptake Phase: An uptake period of 50 to 100 minutes is recommended post-injection.[9][10] During this time, the patient should rest comfortably. To enhance image quality by reducing urinary bladder activity, forced diuresis with furosemide may be administered.[9]

-

Image Acquisition:

-

Position the patient on the PET/CT scanner.

-

Perform a low-dose CT scan for attenuation correction and anatomical localization.

-

Acquire PET images from the mid-thigh to the base of the skull.[10] Acquisition time is typically 2-4 minutes per bed position.

-

-

Image Reconstruction and Analysis: Reconstruct PET data using standard algorithms (e.g., OSEM). Images are reviewed by a qualified nuclear medicine physician or radiologist. Uptake in lesions is quantified using the Standardized Uptake Value (SUV).

Data Presentation: Standard Imaging Parameters

| Parameter | Recommended Value/Procedure | Rationale |

| Injected Activity | 2.0 ± 0.1 MBq/kg body weight[9] | Balances image quality and radiation dose. |

| Uptake Time | 60 minutes (range 50-100 min)[9] | Allows for optimal tracer biodistribution and tumor uptake. |

| Scan Range | Mid-thigh to base of skull[10] | Covers common sites of prostate cancer metastasis. |

| Diuresis | Optional: 20 mg furosemide IV[9] | Reduces urinary activity, improving pelvic image quality. |

| Delayed Imaging | Optional: Pelvic scan at 120-180 min[9] | May improve lesion detection in some cases. |

Quantitative Data Analysis

Physiological Biodistribution

Understanding the normal biodistribution of ⁶⁸Ga-PSMA ligands is critical for accurate image interpretation and distinguishing physiological uptake from pathological lesions. The highest uptake is typically observed in the kidneys, salivary glands, lacrimal glands, and intestines.

Data Presentation: Physiological Biodistribution of ⁶⁸Ga-PSMA Ligands (Data below is for ⁶⁸Ga-PSMA-617, which shows similar biodistribution to ⁶⁸Ga-PSMA-11)[11]

| Organ | Mean SUVmax ± SD | Key Consideration |

| Renal Cortex | 46.59 ± 14.77 | Intense uptake due to high PSMA expression and renal clearance. |

| Bladder Lumen | 29.38 ± 25.09 | Highly variable; depends on hydration and time of voiding. |

| Submandibular Gland | 17.33 ± 4.79 | High physiological PSMA expression. |

| Parotid Gland | 17.14 ± 4.91 | High physiological PSMA expression. |

| Lacrimal Gland | 12.94 ± 4.86 | High physiological PSMA expression. |

| Jejunum | 12.56 ± 4.95 | Physiological uptake in the small intestine. |

| Spleen | 8.80 ± 2.92 | Moderate physiological uptake. |

| Liver | 6.84 ± 1.69 | Serves as a reference for PSMA-positive lesion definition. |

| Bone (Spine) | 2.37 ± 0.65 | Low background uptake. |

| Blood Pool | 2.21 ± 0.49 | Reflects clearance from circulation. |

Clinical Performance: Detection and Prognosis

The clinical utility of ⁶⁸Ga-PSMA-11 PET/CT is well-established, with performance linked to clinical parameters like serum PSA levels and providing prognostic information for therapy.

Data Presentation: Detection Rate in Biochemical Recurrence

The likelihood of detecting recurrent disease with ⁶⁸Ga-PSMA-11 PET/CT is positively correlated with the patient's serum PSA level.[1]

| PSA Level (ng/mL) | Detection Rate (%) |

| 0 - 0.2 | 42% |

| > 0.2 - 1.0 | 58% |

| > 1.0 - 2.0 | 76% |

| > 2.0 | 95% |

Data Presentation: Prognostic Value in Metastatic CRPC (VISION Trial Substudy)

Quantitative analysis from ⁶⁸Ga-PSMA-11 scans can predict patient outcomes to PSMA-targeted radioligand therapy, such as with ¹⁷⁷Lu-Vipivotide Tetraxetan.[12]

| Imaging Parameter | Patient Quartile | Median Radiographic Progression-Free Survival (rPFS) | Median Overall Survival (OS) |

| Whole-Body SUVmean | Highest (≥ 9.9 - 10.2) | 14.1 months | 21.4 months |

| Whole-Body SUVmean | Lowest (< 5.7 - 6.0) | 5.8 months | 14.5 months |

A higher mean standardized uptake value (SUVmean) across all tumors was strongly associated with improved survival outcomes, highlighting the scan's ability to identify patients who will benefit most from PSMA-targeted therapy.[12]

References

- 1. ajronline.org [ajronline.org]

- 2. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (68)Ga-labeled peptides in tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Physiological biodistribution on Ga68-PSMA PET/CT and the factors effecting biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

Application Notes and Protocols: Dosimetry and Biodistribution of ¹⁷⁷Lu Vipivotide Tetraxetan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and biodistribution of ¹⁷⁷Lu vipivotide tetraxetan (also known as ¹⁷⁷Lu-PSMA-617 and marketed as Pluvicto™)[1][2][3]. This radioligand therapy is approved for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC)[4][5][6].

Mechanism of Action

¹⁷⁷Lu this compound is a radioligand therapeutic agent that targets PSMA, a transmembrane protein highly expressed on the surface of most prostate cancer cells[1][4][7]. The drug consists of three key components:

-

¹⁷⁷Lu: A beta-emitting radionuclide with a physical half-life of 6.65 days that delivers a cytotoxic radiation dose to targeted cells[2][3].

-

Vipivotide: A PSMA-targeting ligand (a urea-based motif) that binds with high affinity to the extracellular domain of PSMA[1].

-

Tetraxetan (DOTA): A chelator that securely links the ¹⁷⁷Lu radionuclide to the vipivotide ligand[1][2].

Upon intravenous administration, ¹⁷⁷Lu this compound binds to PSMA-expressing cells. The subsequent beta-minus emission from ¹⁷⁷Lu causes localized DNA damage, leading to apoptosis of the cancer cells and surrounding microenvironment[2][4][7][8].

Caption: Mechanism of action of ¹⁷⁷Lu this compound.

Biodistribution

The biodistribution of ¹⁷⁷Lu this compound is characterized by high uptake in PSMA-expressing tissues, including prostate cancer lesions, and physiological uptake in other organs.

Preclinical Biodistribution in Mice

Studies in mice with prostate carcinoma xenografts have demonstrated the biodistribution profile of similar ¹⁷⁷Lu-PSMA agents. The highest concentration of the radiopharmaceutical is typically observed in the kidneys, with significant uptake in the tumor.

Table 1: Preclinical Biodistribution of a ¹⁷⁷Lu-PSMA Radiopharmaceutical in Mice

| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 1 hour |

| Blood | 8.62 ± 1.29 |

| Kidneys | High, but specific value not provided |

| Tumor | 0.020 ± 0.007 (at end of study) |

Data adapted from a study on ¹⁷⁷Lu-DOTA-PSMA in mice with 22Rv1 prostate carcinoma[9]. Note that this is a similar but not identical agent.

Clinical Biodistribution in Humans

In patients, ¹⁷⁷Lu this compound distributes to PSMA-expressing tumors and several normal organs. The mean volume of distribution is approximately 123 L[8]. Within the first few hours after administration, the agent is observed in the gastrointestinal tract, liver, lungs, kidneys, heart wall, bone marrow, and salivary glands[8]. Elimination is primarily renal[5][8].

Dosimetry

Dosimetry studies are crucial for determining the absorbed radiation dose to tumors and normal organs, which helps in assessing the therapeutic efficacy and potential toxicity of ¹⁷⁷Lu this compound.

Human Dosimetry Data

Dosimetry has been evaluated in clinical trials, notably a sub-study of the VISION trial[2][5]. The absorbed doses are calculated based on serial quantitative imaging.

Table 2: Mean Absorbed Radiation Doses in Organs with ¹⁷⁷Lu this compound

| Organ | Mean Absorbed Dose (Gy) per 44.4 GBq Cumulative Activity | Mean Absorbed Dose per Unit Activity (Gy/GBq) |

| Lacrimal Glands | 92 | Not explicitly stated |

| Salivary Glands | 28 | 0.39 |

| Large Intestine (Left Colon) | 26 | Not explicitly stated |

| Large Intestine (Rectum) | 25 | Not explicitly stated |

| Large Intestine (Right Colon) | 14 | Not explicitly stated |

| Kidneys | Not explicitly stated | 0.49 |

| Liver | Not explicitly stated | 0.09 |

| Bone Marrow | Not explicitly stated | 0.017 |

Data from the VISION trial and a phase 1/2 trial[2].

A significant correlation has been observed between the whole-body tumor absorbed dose and the prostate-specific antigen (PSA) response. In one study, patients with a PSA decline of ≥50% had a median tumor-absorbed dose of 14.1 Gy, compared to 9.6 Gy in those with a <50% decline[2][10]. Patients receiving a tumor dose of less than 10 Gy were less likely to show a significant PSA response[10].

Experimental Protocols

Protocol for Clinical Dosimetry Assessment

This protocol outlines a typical methodology for performing patient-specific dosimetry for ¹⁷⁷Lu this compound therapy.

1. Patient Preparation and Administration:

-

Ensure adequate hydration of the patient.

-

Administer the recommended dose of 7.4 GBq (200 mCi) of ¹⁷⁷Lu this compound intravenously[1][3][5].

2. Imaging Acquisition:

-

Perform serial whole-body planar scans and SPECT/CT imaging at multiple time points post-injection. A common protocol involves imaging at approximately 4, 24, and 96 hours post-injection[10]. Some protocols may include additional or different time points such as 1, 48, 72, and 168 hours[11].

-

The SPECT/CT is crucial for accurate localization and quantification of the radiopharmaceutical in tumors and organs.

3. Image Analysis and Quantification:

-

Reconstruct the SPECT images with corrections for attenuation, scatter, and dead time.

-

Delineate volumes of interest (VOIs) for tumors and critical organs (e.g., kidneys, salivary glands, liver, bone marrow) on the CT or fused SPECT/CT images.

-

Determine the total number of decays within each VOI by integrating the time-activity curves generated from the serial imaging data.

4. Absorbed Dose Calculation:

-

Calculate the absorbed dose for each organ and tumor using a validated dosimetry software package (e.g., OLINDA/EXM). This involves using the calculated time-integrated activity and appropriate S-values (absorbed dose per unit cumulated activity).

Caption: Workflow for clinical dosimetry of ¹⁷⁷Lu this compound.

Protocol for Preclinical Biodistribution Study in a Mouse Model

This protocol describes a general procedure for assessing the biodistribution of a ¹⁷⁷Lu-labeled PSMA-targeting agent in a xenograft mouse model.

1. Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude) bearing human prostate cancer xenografts that express PSMA (e.g., 22Rv1).

2. Radiopharmaceutical Administration:

-

Administer a known activity of the ¹⁷⁷Lu-labeled compound intravenously via the tail vein.

3. Sample Collection:

-

At predefined time points (e.g., 1, 24, 48, 72, 120 hours) post-injection, euthanize a cohort of mice[9].

-

Dissect and collect major organs and tissues of interest (e.g., blood, tumor, kidneys, liver, spleen, muscle, bone).

4. Radioactivity Measurement:

-

Weigh each collected tissue sample.

-

Measure the radioactivity in each sample using a gamma counter. Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of the percentage of injected dose.

5. Data Analysis:

-

Calculate the uptake in each organ/tissue as the percentage of the injected dose per gram of tissue (%ID/g).

-

Plot the %ID/g for each tissue over time to visualize the pharmacokinetics of the agent.

Caption: Workflow for a preclinical biodistribution study.

These protocols and data provide a foundational understanding for researchers and professionals working with ¹⁷⁷Lu this compound. Adherence to institutional guidelines for radiation safety and animal welfare is paramount when conducting such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Lutetium Lu 177 this compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. radiopaedia.org [radiopaedia.org]

- 4. openmedscience.com [openmedscience.com]

- 5. FDA Approval Summary: Lutetium Lu 177 this compound for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Review - Lutetium (177Lu) this compound (Pluvicto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of the radiation dosimetry protocol in Lutetium-177-PSMA therapy: toward clinical implementation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Vipivotide Tetraxetan Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617, is a targeted radioligand therapy revolutionizing the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] This therapeutic agent consists of a PSMA-targeting ligand, PSMA-617, conjugated to the beta-emitting radionuclide lutetium-177 (¹⁷⁷Lu).[3][4] Upon intravenous administration, this compound binds with high affinity to PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. This targeted delivery enables the localized emission of beta radiation, which induces DNA double-strand breaks in the cancer cells, ultimately leading to apoptosis and cell death.[3] Understanding the in vitro efficacy of this compound is crucial for preclinical development and for elucidating mechanisms of response and resistance.

This document provides detailed application notes and protocols for a panel of cell culture assays to evaluate the efficacy of this compound. These assays are designed to quantify the impact of treatment on cell viability, apoptosis, and DNA damage in relevant prostate cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the targeted delivery of cytotoxic radiation to PSMA-expressing cells. PSMA itself is not merely a passive target; its expression is linked to the activation of critical cell survival pathways, notably the PI3K-AKT pathway.[5][6] PSMA's enzymatic activity can lead to the activation of the PI3K-AKT-mTOR signaling cascade, which promotes cell proliferation, survival, and resistance to apoptosis.[5] By targeting and destroying PSMA-positive cells, this compound not only delivers a direct cytotoxic payload but may also disrupt these pro-survival signaling networks.

Data Presentation

The following tables summarize the expected outcomes from in vitro assays testing this compound's efficacy. Data should be generated using both PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines to demonstrate target specificity.

Table 1: Cell Viability in Response to this compound

| Cell Line | PSMA Status | Treatment Concentration (MBq/mL) | Incubation Time (hours) | % Cell Viability (relative to untreated control) | IC50 (MBq/mL) |

| LNCaP | Positive | 0.1 | 72 | ||

| 1 | 72 | ||||

| 10 | 72 | ||||

| PC-3 | Negative | 0.1 | 72 | ~100% | Not expected |

| 1 | 72 | ~100% | Not expected | ||

| 10 | 72 | ~100% | Not expected |

Table 2: Apoptosis Induction by this compound

| Cell Line | PSMA Status | Treatment Concentration (MBq/mL) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| LNCaP | Positive | 1 | 96 | ||

| 10 | 96 | ||||

| PC-3 | Negative | 10 | 96 | No significant increase | No significant increase |

Table 3: DNA Damage Response to this compound

| Cell Line | PSMA Status | Treatment Concentration (MBq/mL) | Time Post-Treatment (hours) | Average γ-H2AX Foci per Cell | % γ-H2AX Positive Cells |

| LNCaP | Positive | 1 | 24 | ||

| 10 | 24 | ||||

| PC-3 | Negative | 10 | 24 | No significant increase | No significant increase |

Experimental Protocols

Important Safety Note: All experiments involving ¹⁷⁷Lu-Vipivotide tetraxetan must be conducted in a licensed radiochemistry laboratory with appropriate shielding, personal protective equipment (PPE), and waste disposal procedures in accordance with institutional and national regulations for handling radioactive materials.

Cell Culture

-

PSMA-Positive Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma)

-

PSMA-Negative Control Cell Line: PC-3 (androgen-insensitive human prostate adenocarcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed LNCaP and PC-3 cells in white, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Adherence: Incubate the plates for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ¹⁷⁷Lu-Vipivotide tetraxetan in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Normalize the luminescence readings of treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding: Seed LNCaP and PC-3 cells in 6-well plates at a density that will not lead to over-confluence after the treatment period.

-

Treatment: Treat cells with the desired concentrations of ¹⁷⁷Lu-Vipivotide tetraxetan.

-

Incubation: Incubate for 96 hours.

-

Cell Harvesting:

-

Collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

DNA Damage Assay (γ-H2AX Immunofluorescence Staining)

This assay quantifies the formation of γ-H2AX foci, a marker of DNA double-strand breaks, using immunofluorescence microscopy or flow cytometry.

Protocol:

-

Cell Seeding: Seed LNCaP and PC-3 cells on sterile glass coverslips placed in a multi-well plate.

-

Treatment: Treat the cells with the desired concentrations of ¹⁷⁷Lu-Vipivotide tetraxetan.

-

Incubation: Incubate for 24 hours.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

-

Antibody Staining:

-

Incubate with a primary antibody against phosphorylated H2AX (Ser139) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging and Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.